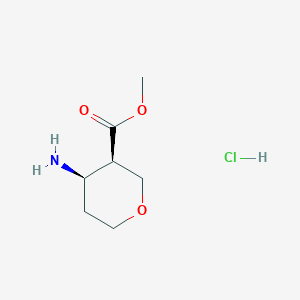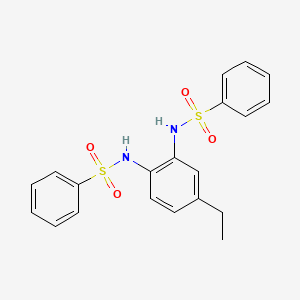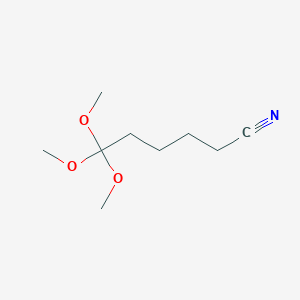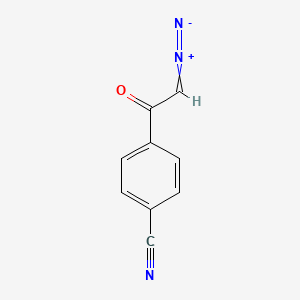
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate is a chemical compound characterized by the presence of a diazonium group and a cyano group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate typically involves the reaction of p-cyanobenzene diazonium chloride with a mixture of formaldehyde and a diamine, such as 1,3-propanediamine . The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability of the diazonium group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and stabilization to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as phenols and amines for substitution reactions, and reducing agents like sodium sulfite for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the diazonium group.
Major Products Formed
The major products formed from these reactions include substituted phenyl compounds, azo compounds, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The diazonium group is highly reactive and can interact with various molecular targets, leading to the formation of new chemical bonds and structures. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(4-Cyanophenyl)acrylic acid: Similar in structure but lacks the diazonium group.
N-[(E)-(4-cyanophenyl)methylideneamino]-2,2-diphenylacetamide: Contains a cyano group and is used in pharmaceutical research.
Uniqueness
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate is unique due to the presence of both the diazonium and cyano groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
3490-50-4 |
|---|---|
Formule moléculaire |
C9H5N3O |
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
4-(2-diazoacetyl)benzonitrile |
InChI |
InChI=1S/C9H5N3O/c10-5-7-1-3-8(4-2-7)9(13)6-12-11/h1-4,6H |
Clé InChI |
LUIVXQYOOKMKKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)
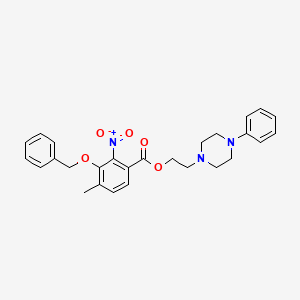
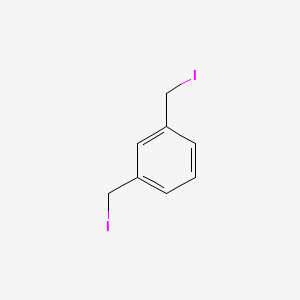
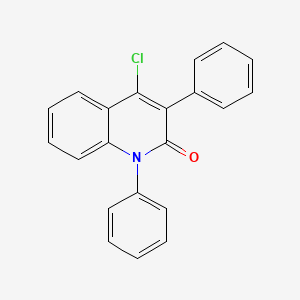
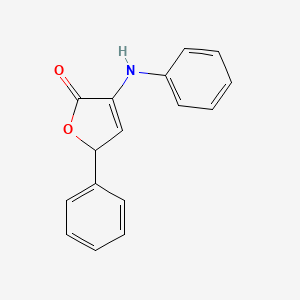
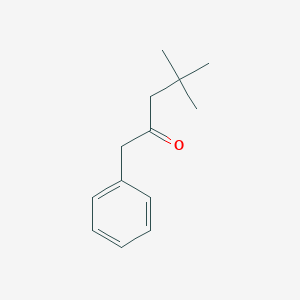
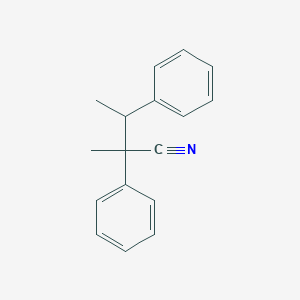

![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
